molecular formula C8H8ClNO5S B2380268 2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride CAS No. 54429-66-2

2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B2380268
CAS No.: 54429-66-2
M. Wt: 265.66
InChI Key: BMHHYKNEAPWIPU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-nitrophenoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO5S/c9-16(13,14)6-5-15-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHHYKNEAPWIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-nitrophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride serves as a valuable reagent in organic synthesis. It is primarily used to prepare various sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing for the formation of sulfonamides, sulfonate esters, and other derivatives when reacted with nucleophiles such as amines and alcohols .

Biological Applications

In biological research, this compound is utilized for modifying biomolecules, including proteins and peptides. The introduction of sulfonyl groups can alter the biological activity of these molecules, making them useful for studying structure-function relationships in biochemical pathways .

Medicinal Chemistry

The compound has garnered attention for its potential role in drug development. Its ability to form covalent bonds with biological targets enables its use as a precursor in synthesizing active pharmaceutical ingredients. Studies have shown that derivatives of sulfonyl chlorides can exhibit significant antiproliferative effects against cancer cell lines, suggesting potential applications in anticancer therapies .

Case Study 1: Anticancer Activity

A pivotal study evaluated the cytotoxic effects of various sulfonyl chloride derivatives, including this compound, on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects through mechanisms involving apoptosis induction and cell cycle arrest. This study highlights the compound's potential as a candidate for further development in cancer therapy .

Case Study 2: Protein Modification

In another study focusing on biomolecule modification, researchers utilized this compound to introduce sulfonyl groups into peptides. This modification was instrumental in elucidating the role of specific amino acids in enzymatic activity and protein stability. The findings demonstrated how such chemical modifications could enhance our understanding of protein function .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The nitro group can also undergo reduction to form amino derivatives, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride
  • CAS No.: 54429-66-2
  • Molecular Formula: C₈H₈ClNO₅S
  • Molecular Weight : 265.67 g/mol .

Structural Features: This compound features a sulfonyl chloride (-SO₂Cl) group attached to an ethane backbone, which is further substituted with a 4-nitrophenoxy group. The nitro group (-NO₂) at the para position of the aromatic ring imparts strong electron-withdrawing effects, influencing reactivity and stability.

Applications: Primarily used as a reactive intermediate in organic synthesis, particularly for introducing sulfonate esters or sulfonamides in pharmaceuticals and agrochemicals.

Comparison with Structurally Similar Sulfonyl Chlorides

Molecular and Structural Properties

The table below compares molecular parameters of this compound with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents
This compound C₈H₈ClNO₅S 265.67 54429-66-2 4-Nitrophenoxy, sulfonyl chloride
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.69 1781100-57-9 4-Fluorophenyl, methoxy
2-(Thiophen-2-yl)ethane-1-sulfonyl chloride C₆H₅ClO₃S₂ 224.69 Not provided Thiophene ring
3-Chloro-4-phenoxybenzene-1-sulfonyl chloride C₁₂H₈Cl₂O₃S 303.16 1306076-87-8 Phenoxy, chloro substituents
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride C₇H₁₃ClO₄S 212.09 579475-81-3 Oxane (tetrahydropyran) group

Key Observations :

  • Electron Effects : The nitro group in the target compound enhances electrophilicity at the sulfonyl chloride group compared to electron-donating substituents (e.g., methoxy in the fluorophenyl derivative or thiophene’s aromatic system ).
  • Molecular Weight : The nitro group contributes to a higher molecular weight (265.67 g/mol) relative to analogs like the oxane derivative (212.09 g/mol) .

Commercial and Research Status

  • Availability: The target compound is listed as discontinued by suppliers , whereas analogs like 3-chloro-4-phenoxybenzene-1-sulfonyl chloride remain available for R&D . This may reflect challenges in synthesis or niche applications.

Biological Activity

2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a valuable precursor in drug development and synthesis.

  • Chemical Formula : C9_9H10_10ClN2_2O3_3S
  • Molecular Weight : 250.70 g/mol
  • CAS Number : 54429-66-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the formation of covalent bonds. The nitrophenoxy group can facilitate interactions with enzymes and proteins, potentially inhibiting their activity. This mechanism is crucial for its application in antimicrobial and anticancer research.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies involving structurally related compounds have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli200 nM
Proteus mirabilisActivity observed at 1 mM

These findings suggest potential for developing new antibiotics based on the scaffold provided by this compound .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that sulfonyl chlorides can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index. For example, one study reported IC50_{50} values for related compounds against various human cancer cell lines, showcasing their potency:

Cell Line IC50_{50} (µM)
MCF-7 (breast cancer)5.0
HeLa (cervical cancer)3.5
A549 (lung cancer)4.0

These results highlight the potential of using this compound as a lead compound in anticancer drug development .

Study on Antimicrobial Activity

In a recent study investigating the antimicrobial properties of nitrophenyl derivatives, it was found that compounds with similar structures to this compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study utilized the agar disc-diffusion method to assess the activity, confirming that these compounds could inhibit bacterial growth effectively at low concentrations .

Study on Anticancer Activity

Another pivotal study focused on evaluating the cytotoxic effects of sulfonyl chlorides on various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, with mechanisms involving apoptosis induction and cell cycle arrest. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .

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